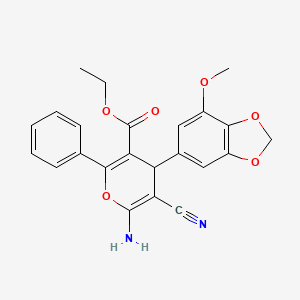
N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as CPP or CPP-109, is a potent and selective inhibitor of the enzyme protein phosphatase 2A (PP2A). PP2A is involved in various cellular processes, including cell growth, differentiation, and survival. CPP-109 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and addiction.
Mecanismo De Acción
N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109 works by inhibiting the activity of PP2A, which is a serine/threonine phosphatase that regulates various cellular processes, including cell growth, differentiation, and survival. PP2A is involved in the regulation of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting PP2A, this compound-109 disrupts the balance between cell growth and cell death, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
This compound-109 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells, the improvement of cognitive function in Alzheimer's disease, and the reduction of drug-seeking behavior in addiction. This compound-109 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109 for lab experiments is its potency and selectivity for PP2A, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for diseases of the central nervous system. However, one limitation of this compound-109 is its potential toxicity, which has been observed in animal studies at high doses.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109, including:
1. Further studies of its potential therapeutic applications in cancer, Alzheimer's disease, and addiction.
2. Studies of its potential neuroprotective effects in other neurological diseases, such as multiple sclerosis and Huntington's disease.
3. Studies of its potential toxicity and safety profile in humans, including its pharmacokinetics and pharmacodynamics.
4. Development of new analogs of this compound-109 with improved potency, selectivity, and safety profile.
5. Studies of the mechanism of action of this compound-109, including its effects on other signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109 involves several steps, including the reaction of 4-methylbenzylcyanide with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with piperidinecarboxylic acid chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide-109 has been studied extensively for its potential therapeutic applications in various diseases. In cancer, this compound-109 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, this compound-109 has been studied for its potential to improve cognitive function by inhibiting the accumulation of beta-amyloid plaques in the brain. In addiction, this compound-109 has been studied for its potential to reduce drug-seeking behavior by inhibiting the activity of PP2A, which is involved in the regulation of dopamine signaling in the brain.
Propiedades
IUPAC Name |
N-cyclohexyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-16-7-9-17(10-8-16)15-22-13-11-18(12-14-22)20(23)21-19-5-3-2-4-6-19/h7-10,18-19H,2-6,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSOICCNHVKRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS*,6aR*)-5-[(5-chloro-2-thienyl)methyl]-3-cyclopentylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5026663.png)
![(3S)-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5026672.png)
![1-(4-nitrophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5026676.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026684.png)
![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)phenyl acetate](/img/structure/B5026695.png)
![4'-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5026700.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(1-pyrrolidinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5026701.png)
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5026704.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5026712.png)
![4-{[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B5026719.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5026731.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B5026743.png)
![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B5026757.png)